5-chloro-1-methyl-3-propyl-1H-pyrazole
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Overview
Description
5-chloro-1-methyl-3-propyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties. This compound, specifically, has garnered interest for its potential biological activities and its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-3-propyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-1-propyl-1H-pyrazole with methylating agents under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems helps in maintaining optimal reaction conditions, thereby enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-methyl-3-propyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions include pyrazole oxides, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
5-chloro-1-methyl-3-propyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in developing new therapeutic agents, particularly in the treatment of infectious diseases and inflammation.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-chloro-1-methyl-3-propyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes, disrupting essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-methyl-1-phenyl-1H-pyrazole: Known for its antimicrobial properties.
3-methyl-1H-pyrazole-5-carboxylic acid: Used as a D-amino acid oxidase inhibitor.
1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid: Applied in the synthesis of herbicides
Uniqueness
5-chloro-1-methyl-3-propyl-1H-pyrazole stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its propyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its efficacy in biological systems .
Properties
CAS No. |
29938-64-5 |
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Molecular Formula |
C7H11ClN2 |
Molecular Weight |
158.63 g/mol |
IUPAC Name |
5-chloro-1-methyl-3-propylpyrazole |
InChI |
InChI=1S/C7H11ClN2/c1-3-4-6-5-7(8)10(2)9-6/h5H,3-4H2,1-2H3 |
InChI Key |
KZRXHMCRDXDCMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=C1)Cl)C |
Origin of Product |
United States |
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